4-Fluorobenzylisocyanide
Overview
Description
4-Fluorobenzylisocyanide is an organic compound with the molecular formula C8H6FN. It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an isocyanide group.
Mechanism of Action
Target of Action
The primary target of 4-Fluorobenzylisocyanide (also known as 4-Fluorobenzyl cyanide or FBCN) is the interfacial kinetics in lithium-ion batteries (LIBs) . The compound plays a crucial role in improving the electrochemical performance of LIBs, which is often plagued by sluggish interfacial kinetics .
Mode of Action
This compound interacts with its target by tuning the Li+ coordination chemistry based on solvent molecular engineering . Specifically, FBCN, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .
Biochemical Pathways
The biochemical pathway affected by this compound involves the Li+ solvation structure that bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs . The compound improves the interfacial kinetics by tuning the Li+ coordination chemistry based on solvent molecular engineering .
Pharmacokinetics
By reducing the interfacial barrier through sterically-controlled solvation chemistry, this compound enhances the electrochemical kinetics in LIBs .
Result of Action
The result of this compound’s action is an improved rate performance in LIBs . By reducing the interfacial barrier through sterically-controlled solvation chemistry, the compound contributes to enhanced electrochemical kinetics, as demonstrated practically in LiFePO4//graphite pouch cells .
Action Environment
The action of this compound is influenced by the environment within the lithium-ion battery. The compound’s efficacy and stability are determined by factors such as the concentration of Li salt and the nature of the solvent . The compound’s design allows it to construct a bulky coordination structure with Li+, even at a normal Li salt concentration .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a steric hindrance and a weak Lewis basic center . This allows it to construct a bulky coordination structure with Li+, weakening ion-dipole interaction but promoting coulombic attraction .
Cellular Effects
It has been shown to improve the interfacial kinetics in lithium-ion batteries by tuning the Li+ coordination chemistry . This suggests that 4-Fluorobenzylisocyanide may have potential effects on cellular processes, particularly those involving ion interactions.
Molecular Mechanism
The molecular mechanism of this compound involves the construction of a bulky coordination structure with Li+ . This weakens the ion-dipole interaction but promotes coulombic attraction . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzylisocyanide can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzylamine with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzylisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of isocyanates or other oxidized derivatives.
Reduction: Formation of 4-fluorobenzylamine.
Substitution: Formation of substituted benzylisocyanides.
Scientific Research Applications
4-Fluorobenzylisocyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in manufacturing processes to improve product quality and efficiency.
Comparison with Similar Compounds
Benzylisocyanide: Similar structure but lacks the fluorine atom.
4-Chlorobenzylisocyanide: Contains a chlorine atom instead of fluorine.
4-Bromobenzylisocyanide: Contains a bromine atom instead of fluorine.
Uniqueness: 4-Fluorobenzylisocyanide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-fluoro-4-(isocyanomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWOKWGDHSJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374569 | |
Record name | 4-Fluorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148890-53-3 | |
Record name | 4-Fluorobenzylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 148890-53-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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